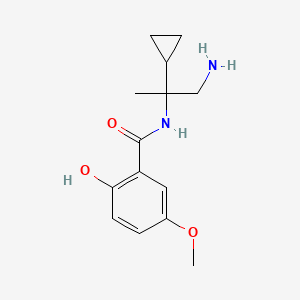
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide, also known as BMTS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research as a tool to study the function and regulation of protein tyrosine phosphatases (PTPs).
Mecanismo De Acción
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide inhibits PTPs by binding to the catalytic site of the enzyme and blocking its activity. This leads to an accumulation of phosphorylated proteins, which can alter cellular signaling pathways and have downstream effects on cellular processes.
Biochemical and Physiological Effects:
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of PTPs in cellular processes such as cell proliferation, differentiation, and apoptosis. 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has also been used to investigate the signaling pathways involved in insulin resistance and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide is its selectivity for PTPs. This allows researchers to specifically target and study the function of these enzymes without affecting other cellular processes. However, 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has some limitations as well. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. Additionally, its potency can vary depending on the specific PTP being targeted.
Direcciones Futuras
There are several future directions for the use of 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide in scientific research. One area of interest is the development of more potent and selective inhibitors of PTPs. Another direction is the investigation of the role of PTPs in specific disease states, such as cancer and diabetes. Additionally, 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide could be used in combination with other drugs or therapies to enhance their effectiveness.
Métodos De Síntesis
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide can be synthesized by reacting 5-bromo-thiophene-2-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain 5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide in high purity.
Aplicaciones Científicas De Investigación
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide has been used as a potent and selective inhibitor of PTPs. PTPs are a family of enzymes that play a crucial role in the regulation of cellular signaling pathways. They are involved in the dephosphorylation of tyrosine residues on proteins, which is a key step in the modulation of cellular signaling. Dysregulation of PTPs has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
5-bromo-N-(morpholin-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3S2/c10-8-1-2-9(16-8)17(13,14)12-6-7-5-11-3-4-15-7/h1-2,7,11-12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDPPBWCFTZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)

![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)


![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)


![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![3-[3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6646527.png)
![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)